molecular formula C10H14N4O2 B2390125 rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans CAS No. 2059911-00-9

rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans

Cat. No. B2390125
CAS RN: 2059911-00-9
M. Wt: 222.248
InChI Key: OLZWLUWVBMYNCZ-RCOVLWMOSA-N
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Description

Rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.248. The purity is usually 95%.
BenchChem offers high-quality rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Potassium-Competitive Acid Blockers

A study led by Palmer et al. (2007) explored the synthesis of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, highlighting their properties as potential potassium-competitive acid blockers (P-CABs). The research focused on the synthetic pathways and the influence of substituents on biological activity, revealing compounds with improved in vivo activity and favorable physicochemical properties (Palmer et al., 2007).

Functionalization Reactions of Pyrazole Derivatives

Yıldırım et al. (2005) discussed the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine, leading to novel pyrazole derivatives. This study provides insight into the synthetic approaches and the spectroscopic determination of the compounds' structures (Yıldırım et al., 2005).

Magnetic and Spectroscopic Characterization of Diruthenium Complexes

Research by Kumbhakar et al. (2008) on meso and rac diastereomers of a p-quinonoid-bridged diruthenium complex provided valuable insights into the intramolecular valence and spin interactions. The study's findings contribute to the understanding of redox potentials, absorption spectra, and magnetic properties of these complexes (Kumbhakar et al., 2008).

Luminescence and Magnetic Properties of Novel Complexes

Hu et al. (2019) synthesized and characterized five complexes based on a new racemic tetraoxaspiro ligand. Their study examined the structural diversity, coordination preferences, and the impact on luminescence and magnetic properties, providing insights into the potential applications of these complexes in materials science (Hu et al., 2019).

Antiallergic Activity of Pyrazolopyridines

A study by Nohara et al. (1985) on the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrated the compounds' significant antiallergic activity, highlighting the influence of substituents on the activity and the potential for clinical application (Nohara et al., 1985).

properties

IUPAC Name

(2S,3S)-1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-13-8(15)5-6(10(11)16)9(13)7-3-4-12-14(7)2/h3-4,6,9H,5H2,1-2H3,(H2,11,16)/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZWLUWVBMYNCZ-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)N)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CC=NN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, trans

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